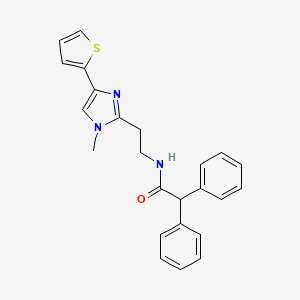

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide

Description

N-(2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide is a structurally complex acetamide derivative characterized by a 2,2-diphenylacetyl core linked to a substituted imidazole-thiophene moiety. The molecule features:

- Diphenylacetamide backbone: Provides hydrophobic and aromatic interactions, enhancing binding to hydrophobic pockets in biological targets .

- The thiophene moiety may enhance metabolic stability compared to phenyl groups .

This compound is hypothesized to exhibit pharmacological activity due to structural similarities with bioactive acetamides targeting enzymes or receptors (e.g., antimicrobial or kinase inhibitors).

Properties

IUPAC Name |

N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS/c1-27-17-20(21-13-8-16-29-21)26-22(27)14-15-25-24(28)23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-13,16-17,23H,14-15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLBGSKBZMYQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the introduction of the thiophene ring through a cross-coupling reaction. The final step involves the formation of the diphenylacetamide moiety through an amidation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the imidazole ring can produce imidazoline derivatives .

Scientific Research Applications

Table 1: Summary of Synthetic Routes

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Coupling | Formation of complex molecules | Palladium, Copper |

| Oxidation | Conversion of thiophene to sulfoxides/sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Reduction of imidazole derivatives | Lithium aluminum hydride, sodium borohydride |

Chemistry

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical properties and reactivity patterns.

Biology

The compound's biological activity has been the subject of several studies:

- Anticancer Activity : Research indicates that derivatives of imidazole and thiophene exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against colon (HT-29) and breast (MCF-7) carcinoma cells .

Industry

In industrial applications, this compound can be utilized in the development of materials with specific electronic or optical properties. Its structural characteristics make it suitable for applications in:

- Material Science : Development of new polymers or nanomaterials.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-(1-methyl-4-(thiophen-3-yl)-1H-imidazol-2-yl)ethyl)-phenoxyacetamide | Contains phenoxy group enhancing activity | Anticancer potential |

| N-(3-thiophenyl)-imidazole derivative | Lacks phenoxy group | Moderate biological activity |

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, while the diphenylacetamide moiety can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Diphenylacetamide Derivatives

Key Findings:

Role of Heterocyclic Substituents: Thiophene vs. Thiazole/Benzothiazole: Thiophene-containing compounds (e.g., the target and bis-thiophenylimidazole derivatives) exhibit improved π-π interactions compared to thiazole-based analogs. However, thiazole derivatives like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide show enhanced hydrogen-bonding capacity due to the N–H group, which is absent in the target compound .

Biological Activity: Thiophene-linked quinolones (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) demonstrate antibacterial activity, suggesting that the thiophene moiety in the target compound may confer similar properties .

Synthetic Accessibility: The target compound’s ethylimidazole-thiophene side chain may require multi-step synthesis involving 1,3-dipolar cycloaddition (similar to methods in and ) . In contrast, simpler analogs like 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide can be synthesized via direct coupling of 2-aminothiazole with diphenylacetyl chloride .

Biological Activity

N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound with potential biological applications. Its unique structure, which includes an imidazole ring, a thiophene ring, and a diphenylacetamide moiety, suggests diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and biological evaluations based on recent research findings.

The synthesis of this compound typically involves multi-step organic synthesis. The process often includes:

- Preparation of Intermediates : The initial steps involve creating the imidazole and thiophene intermediates.

- Coupling Reactions : These intermediates are then coupled with diphenylacetamide derivatives using methods such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4OS |

| Molecular Weight | 366.48 g/mol |

| CAS Number | 1421583-62-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions and may inhibit certain enzymes by binding to their active sites.

- Receptor Binding : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating receptor activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its ability to inhibit RNA-dependent RNA polymerase (RdRp), a crucial enzyme in viral replication. In vitro assays demonstrated that:

- At concentrations of 100 µM, the compound exhibited approximately 20% RdRp inhibition, indicating modest antiviral activity .

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Research indicates that derivatives similar to this compound exhibit varying degrees of effectiveness against different microbial strains. For example:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 21 mm |

| B. mycoides | 23 mm |

| C. albicans | 22 mm |

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Study 1: Antiviral Screening

In a study assessing various compounds for antiviral properties, this compound was included among several candidates. The results indicated that while it did not achieve over 50% inhibition at higher concentrations (100 µM), its structural characteristics contributed to its biochemical activity .

Study 2: Antimicrobial Evaluations

A series of synthesized derivatives were evaluated for antimicrobial activity against standard strains. The findings showed that compounds with similar structural motifs exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this class outperformed traditional antibiotics in certain assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,2-diphenylacetamide and its structural analogs?

- Answer : The synthesis typically involves multi-step reactions, including:

- 1,3-Dipolar Cycloaddition : Copper-catalyzed click chemistry between azides and alkynes to form triazole or thiazole moieties (e.g., using Cu(OAc)₂ in t-BuOH/H₂O) .

- Imidazole Ring Formation : Condensation of substituted aldehydes with ammonium acetate in glacial acetic acid under reflux, as seen in related 4,5-diphenylimidazole derivatives .

- Amide Coupling : Activation of carboxylic acids (e.g., using EDC·HCl) followed by reaction with amines, as demonstrated in acetamide derivatives .

- Key Characterization Tools :

- IR Spectroscopy : Peaks at ~1670–1680 cm⁻¹ (C=O stretch) and ~3200–3300 cm⁻¹ (N–H stretch) .

- NMR : Distinct signals for aromatic protons (δ 7.2–8.6 ppm) and methyl/methylene groups (δ 2.5–5.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

- Answer :

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., R₂²(8) motifs in related acetamides) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ with <1 ppm error) .

- Multi-Nuclear NMR : ¹H and ¹³C NMR data cross-validate substituent positions and stereoelectronic effects .

Advanced Research Questions

Q. How can computational reaction design frameworks improve synthetic efficiency for structurally complex acetamide-imidazole hybrids?

- Answer :

- Quantum Chemical Calculations : Predict reaction pathways and transition states to prioritize viable routes (e.g., ICReDD’s approach using density functional theory) .

- Machine Learning : Analyzes experimental datasets (e.g., solvent/catalyst combinations) to optimize yields and reduce trial-and-error .

- Case Study : A 2023 study achieved 85% yield in a triazole-acetamide synthesis by integrating computational screening of Cu(I) catalysts .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) influence the biological activity of analogous compounds?

- Answer :

- Thiophene vs. Phenyl : Thiophene’s electron-rich π-system enhances binding to hydrophobic enzyme pockets, as observed in kinase inhibitors .

- Methyl Substitution : 1-Methyl groups on imidazole reduce metabolic degradation, improving pharmacokinetic profiles .

- Methodological Approach :

- SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., halogenation, methoxy groups) and assay against target proteins .

- Docking Simulations : Compare binding poses (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How can researchers address discrepancies in spectral data or crystallographic findings during structural validation?

- Answer :

- Cross-Validation : Combine XRD (for absolute configuration) with NMR/IR to resolve ambiguities (e.g., distinguishing tautomeric forms in imidazoles) .

- Dynamic NMR : Detect rotational barriers in amide bonds that may explain split peaks in ¹H NMR .

- Case Example : A 2013 study resolved conflicting NOE data for a thiazole-acetamide by re-refining XRD data with SHELXL .

Q. What strategies are effective for scaling up laboratory-scale syntheses of polyheterocyclic acetamides?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.